molecular formula C18H16ClN3O2 B2688477 1-(1,3-BENZOXAZOL-2-YL)-N-(2-CHLOROPHENYL)PYRROLIDINE-2-CARBOXAMIDE CAS No. 1796887-26-7

1-(1,3-BENZOXAZOL-2-YL)-N-(2-CHLOROPHENYL)PYRROLIDINE-2-CARBOXAMIDE

Cat. No.: B2688477
CAS No.: 1796887-26-7
M. Wt: 341.8
InChI Key: DDWZNWACHYNZGQ-UHFFFAOYSA-N
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Description

1-(1,3-BENZOXAZOL-2-YL)-N-(2-CHLOROPHENYL)PYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused to a pyrrolidine ring, with a chlorophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-BENZOXAZOL-2-YL)-N-(2-CHLOROPHENYL)PYRROLIDINE-2-CARBOXAMIDE typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with a carboxylic acid or its derivatives under acidic conditions.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed through the cyclization of an appropriate precursor, such as an amino acid or a diester, under basic conditions.

    Coupling Reaction: The benzoxazole and pyrrolidine rings are coupled together using a suitable coupling reagent, such as a carbodiimide, in the presence of a base.

    Chlorophenyl Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-BENZOXAZOL-2-YL)-N-(2-CHLOROPHENYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(1,3-BENZOXAZOL-2-YL)-N-(2-CHLOROPHENYL)PYRROLIDINE-2-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzoxazol-2-yl)-N-phenylpyrrolidine-2-carboxamide: Lacks the chlorophenyl group, which may affect its chemical and biological properties.

    1-(1,3-Benzoxazol-2-yl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and activity.

Uniqueness

1-(1,3-BENZOXAZOL-2-YL)-N-(2-CHLOROPHENYL)PYRROLIDINE-2-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a drug candidate or functional material.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-12-6-1-2-7-13(12)20-17(23)15-9-5-11-22(15)18-21-14-8-3-4-10-16(14)24-18/h1-4,6-8,10,15H,5,9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWZNWACHYNZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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